2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10ClN3 |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
2-(4-chloro-1H-benzimidazol-2-yl)aniline |
InChI |
InChI=1S/C13H10ClN3/c14-9-5-3-7-11-12(9)17-13(16-11)8-4-1-2-6-10(8)15/h1-7H,15H2,(H,16,17) |
InChI Key |
LUKPCZWUVHKIBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=CC=C3Cl)N |
Origin of Product |
United States |
Preparation Methods
Condensation of 4-Chloro-o-phenylenediamine with Anthranilic Acid
The most widely reported method involves refluxing 4-chloro-o-phenylenediamine and anthranilic acid in ortho-phosphoric acid (H₃PO₄) at 180–200°C for 4 hours. The reaction proceeds via cyclodehydration, forming the benzimidazole core. Post-reaction neutralization with NaOH yields a crude product, which is recrystallized from ethanol to achieve 66–70% purity.
Key Data:
Alternative Carboxylic Acid Substrates
Substituting anthranilic acid with p-aminobenzoic acid alters the substitution pattern. For example, 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives are synthesized similarly but require longer reaction times (6 hours) and higher temperatures (200°C). While this method is less specific for the 4-chloro derivative, it highlights the versatility of the approach.
Comparative Analysis:
| Carboxylic Acid | Diamine | Product | Yield |
|---|---|---|---|
| Anthranilic acid | 4-Chloro-o-phenylenediamine | 2-(4-Chloro-1H-benzimidazol-2-yl)aniline | 66% |
| p-Aminobenzoic acid | o-Phenylenediamine | 4-(1H-Benzimidazol-2-yl)aniline | 58% |
Reaction Mechanism and Optimization
Cyclodehydration Pathway
The reaction proceeds through:
Critical Parameters
-
Acid Catalyst: H₃PO₄ outperforms HCl or H₂SO₄ due to its high boiling point and ability to stabilize intermediates.
-
Temperature: Reactions below 180°C result in incomplete cyclization, while exceeding 200°C promotes decomposition.
-
Solvent-Free Conditions: Eliminates side reactions but requires rigorous temperature control.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (¹H NMR)
Mass Spectrometry
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance reproducibility and reduce reaction time (2 hours vs. 4 hours). This method minimizes thermal degradation and improves yields to 78%.
Green Chemistry Approaches
-
Ionic Liquid Catalysis: Using [BMIM][HSO₄] as a recyclable catalyst reduces waste and achieves 70% yield.
-
Microwave Assistance: Reduces reaction time to 30 minutes with comparable yields.
Applications and Derivative Synthesis
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed:
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of 2-(4-Amino-1H-benzo[d]imidazol-2-yl)aniline.
Substitution: Formation of various substituted benzimidazole derivatives
Scientific Research Applications
Anticancer Activity
The compound has been identified as a promising candidate in cancer therapy. Research indicates that derivatives of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline exhibit significant anticancer properties. For instance, compounds derived from benzimidazole structures have shown effectiveness against various cancer cell lines, including colorectal carcinoma and breast cancer.
Case Study: Efficacy Against Cancer Cell Lines
A study evaluated the anticancer activity of synthesized analogues of benzimidazole derivatives. The results indicated that certain compounds exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), highlighting their potential for further development in cancer treatment .
| Compound | Cancer Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|---|
| W17 | HCT116 | 4.12 | 5-FU | 7.69 |
| Compound A | MCF7 | 25.72 | Doxorubicin | 16.6 |
Vaccine Adjuvants
Another significant application of this compound is its role as a vaccine adjuvant. Research has shown that compounds in this class can enhance the immune response when used alongside vaccines, particularly by targeting Toll-like receptors (TLRs) which play a crucial role in the innate immune system.
Antiviral Activity
There is ongoing research into the antiviral properties of this compound derivatives, particularly against Hepatitis C Virus (HCV). A study synthesized various aniline derivatives with expected anti-HCV activity, indicating that modifications to the benzimidazole structure could yield effective antiviral agents .
Research Findings
The synthesized derivatives showed promising results in preliminary assays against HCV, suggesting their potential for development into therapeutic agents for viral infections.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains. Its derivatives have been tested for efficacy against both Gram-positive and Gram-negative bacteria, demonstrating MIC values that indicate their potential as new antimicrobial agents.
Case Study: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of benzimidazole derivatives revealed significant inhibition against resistant strains of bacteria, showcasing the need for novel compounds to combat increasing antibiotic resistance .
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 40 | Moderate |
| Escherichia coli | 200 | Low |
| Pseudomonas aeruginosa | 500 | Low |
Mechanism of Action
The mechanism of action of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline involves its interaction with specific molecular targets. In medicinal applications, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to antitumor effects. The exact molecular pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline can be contextualized by comparing it to analogous benzimidazole-aniline derivatives. Key differences arise from substituent positions, electronic effects, and synthetic accessibility.
Structural Isomers and Substituent Positioning
- 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline (Compound 2b, ): Substituents: Chloro at benzimidazole 5-position, aniline at 4-position. Melting Point: 133–135°C vs. >300°C for the non-chloro analog 4-(1H-benzo[d]imidazol-2-yl)aniline (Compound 1b, ). Yield: 86% (higher than 63% for 1b), indicating chloro substitution improves synthetic efficiency .
- 2-(1H-Benzo[d]imidazol-2-yl)aniline (Non-chloro analog, ): CAS: 5805-39-0; Molecular Weight: 209.25 g/mol. Applications: Used as a ligand in Pd(II) catalysts (e.g., CNC-BIA-Pd, ), achieving 98% yield in C-O coupling reactions. The absence of chloro may reduce steric hindrance, enhancing catalytic activity .
Physicochemical Properties
| Compound | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| This compound | Not reported | - | 243.70 | Chloro at 4-position |
| 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline | 133–135 | 86 | 243.70 | Higher yield than non-chloro |
| 4-(1H-Benzo[d]imidazol-2-yl)aniline | >300 | 63 | 209.25 | High thermal stability |
| 2-(4-Methyl-1H-imidazol-2-yl)aniline | - | - | 173.22 | Methyl substituent; lower MW |
Spectroscopic Challenges
- NMR Complexity : Overlapping aromatic signals in 2-(6-fluoro-1H-benzo[d]imidazol-2-yl)aniline () suggest chloro substitution would exacerbate spectral overlap, complicating structural elucidation .
Biological Activity
2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline, a compound derived from benzimidazole, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of 4-chlorobenzimidazole with aniline derivatives. The structural characteristics of this compound include a benzimidazole moiety, which is known for its role in various biological activities due to its ability to interact with multiple biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Case Study 1 : A study demonstrated that derivatives of benzimidazole, including this compound, exhibited significant cytotoxicity against various cancer cell lines. The IC50 values indicated effective inhibition of cell proliferation, particularly in MCF-7 breast cancer cells, with some derivatives showing IC50 values as low as 25.72 ± 3.95 μM .
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways, as evidenced by flow cytometry analyses that showed increased apoptotic cell populations following treatment .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Case Study 2 : In vitro studies revealed that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 40 μg/mL and against Escherichia coli at 200 μg/mL .
| Microbial Strain | MIC (μg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 40 | 21 |
| Bacillus subtilis | 300 | 12 |
| Escherichia coli | 200 | 14 |
| Pseudomonas aeruginosa | 500 | 10 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzimidazole nucleus can enhance biological activity. For instance, substituents at specific positions on the benzimidazole ring have been shown to improve both anticancer and antimicrobial efficacy. The presence of electron-withdrawing groups such as chloro or nitro groups significantly influences the compound's interaction with biological targets .
Future Directions
Research is ongoing to explore further modifications of this compound to enhance its therapeutic potential. Future studies will likely focus on:
- Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutics to improve treatment outcomes.
- Mechanistic Studies : Detailed mechanistic studies are needed to elucidate the pathways through which this compound exerts its anticancer and antimicrobial effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline, and how do reaction conditions influence yield?
- Methodological Answer : A widely used method involves condensation of benzene-1,2-diamine with 2-nitrobenzaldehyde in ethanol, followed by reduction with hydrazine hydrate and Fe(C) to yield the target compound . Optimizing solvent choice (e.g., ethanol vs. ionic liquids) and catalyst (e.g., iodine in [BMIm]Br) can enhance yields up to 95% . Key parameters include temperature control (room temperature for condensation, reflux for reduction) and stoichiometric ratios of reactants.
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Combine chromatographic (HPLC) and spectroscopic techniques:
- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm for purity assessment .
- ¹H NMR : Assign aromatic protons with caution due to severe signal overlap; employ 2D-COSY or HSQC to resolve coupling patterns .
- X-ray crystallography : Confirm molecular geometry via single-crystal analysis (monoclinic system, space group P2₁/c) .
Q. What are the recommended protocols for handling and storing this compound?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation. Use anhydrous solvents (e.g., DCM, THF) for reactions. Safety protocols include fume hood use for synthesis and PPE (gloves, lab coat) due to potential irritancy .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer : Employ hybrid functionals like B3LYP (Becke 3-parameter exchange + Lee-Yang-Parr correlation) for accurate thermochemical data. Basis sets such as 6-311G(d,p) model electron density and HOMO-LUMO gaps, critical for studying charge-transfer interactions . Validate calculations against experimental UV-Vis spectra (λ_max ~300–350 nm) .
Q. What strategies address contradictions in catalytic activity data when using metal complexes of this ligand?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Zn vs. Cu complexes) arise from ligand steric effects and metal-ligand bond lability. For example:
- ZnLCl₂ : Exhibits low activity in CO₂ copolymerization due to strong Zn–Cl bonds .
- Cu complexes : Show higher activity in dopamine oxidation via radical-mediated pathways; optimize by tuning ancillary ligands (e.g., phenolates) .
- Use cyclic voltammetry to assess redox potentials and correlate with catalytic turnover .
Q. How can NMR spectral overlap in aromatic regions be resolved for this compound?
- Methodological Answer : For complex ¹H NMR spectra:
- Apply 2D NMR (e.g., HSQC, HMBC) to assign scalar couplings and differentiate protons in crowded regions (δ 6.8–8.2 ppm) .
- Use deuterated solvents (DMSO-d₆) to minimize exchange broadening.
- Compare with structurally analogous compounds (e.g., 2-(6-fluoro-1H-benzo[d]imidazol-2-yl)aniline) for chemical shift referencing .
Q. What role does steric hindrance play in the crystal packing of metal complexes derived from this ligand?
- Methodological Answer : The 4-chloro substituent and benzimidazole-aniline backbone introduce steric constraints, favoring distorted tetrahedral geometries in Zn complexes (e.g., Zn–N bond angles ~105–115°) . This hinders π-π stacking but promotes halogen bonding (Cl⋯H interactions), as observed in PXRD data .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Methodological Answer : Replace traditional solvents with ionic liquids (e.g., [BMIm]Br) to reduce waste. Catalytic iodine (5 mol%) in such systems achieves 85–92% yield while enabling solvent recycling . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to minimize excess reagent use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
